Pharmacokinetic Superiority: Novel Formulation Achieves 2.8-Fold Higher Bioavailability vs. a Leading Commercial Product
A head-to-head clinical pharmacokinetic study compared a novel oral formulation of SAMe (MSI-195) with a leading commercial nutritional supplement (SAM-e Complete™) [1]. The relative bioavailability of MSI-195 was approximately 2.8-fold higher based on area under the curve (AUC) ratios, demonstrating a clear and substantial advantage in achieving higher systemic exposure on a per-milligram basis [1].
| Evidence Dimension | Relative Oral Bioavailability (AUC) |
|---|---|
| Target Compound Data | MSI-195 Formulation (AUC ratio = 2.8 vs. comparator) |
| Comparator Or Baseline | SAM-e Complete™ Commercial Supplement (AUC ratio = 1.0) |
| Quantified Difference | 2.8-fold higher bioavailability |
| Conditions | Phase 1 clinical trial in healthy human subjects; single oral dose; cross-over design; plasma SAMe levels measured by HPLC-MS/MS [1]. |
Why This Matters
This directly impacts experimental design and industrial application cost, as less of the high-cost MSI-195 compound is required to achieve the same systemic level as the comparator, reducing overall material usage and potentially improving consistency in biological studies.
- [1] Cameron BR, et al. Pharmacokinetic study of a novel oral formulation of S-adenosylmethionine (MSI-195) in healthy subjects: dose escalation, food effect and comparison to a commercial nutritional supplement product. BMC Pharmacol Toxicol. 2020 Dec 14;21(1):88. doi: 10.1186/s40360-020-00466-7. PMID: 33317621. View Source
